Nanomolar CrtN Inhibition Distinguishes the 4-Bromo-2-Chloro Scaffold from the Clinical Benchmark Clemizole
4'-Bromo-2'-chloro-2-hydroxyacetophenone demonstrates a profound and specific inhibitory effect on the S. aureus virulence target CrtN (diapophytoene desaturase) with an IC50 of 12 nM [1]. In direct comparison, this activity is over two orders of magnitude more potent than the clinically evaluated CrtN inhibitor clemizole, which exhibits an IC50 of 2,570 nM (2.57 µM) against the same enzyme [2].
| Evidence Dimension | Inhibitory potency against S. aureus CrtN |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Clemizole (positive control CrtN inhibitor), IC50 = 2,570 nM (2.57 µM) |
| Quantified Difference | Target compound is ~214-fold more potent |
| Conditions | Inhibition of CrtN in Staphylococcus aureus Newman assessed as reduction in staphyloxanthin levels after 48 hrs by spectrophotometric analysis [1] |
Why This Matters
This nanomolar potency against CrtN, a validated target for anti‑virulence therapy against MRSA, positions this compound as a superior starting point for medicinal chemistry campaigns compared to weaker, less specific acetophenone analogs.
- [1] BindingDB. (2019). BDBM50241311 (CHEMBL4077227): Inhibition of CrtN in Staphylococcus aureus Newman. View Source
- [2] Gao, P., et al. (2026). Clemizole inhibits CrtN-driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance. PubMed. View Source
